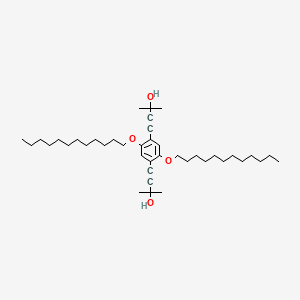
1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with two 3-hydroxy-3-methyl-1-butynyl groups and two dodecyloxy groups, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological activities.
Wirkmechanismus
The mechanism of action of 1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, thereby modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-diethoxybenzene
- 1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-dimethoxybenzene
- 1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(hexyloxy)benzene
These compounds share similar core structures but differ in the nature of their substituents, which can significantly impact their chemical reactivity and applications.
Eigenschaften
IUPAC Name |
4-[2,5-didodecoxy-4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66O4/c1-7-9-11-13-15-17-19-21-23-25-31-43-37-33-36(28-30-40(5,6)42)38(34-35(37)27-29-39(3,4)41)44-32-26-24-22-20-18-16-14-12-10-8-2/h33-34,41-42H,7-26,31-32H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOFDRBXUXKCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C#CC(C)(C)O)OCCCCCCCCCCCC)C#CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442620 |
Source


|
| Record name | 4,4'-[2,5-Bis(dodecyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
277316-22-0 |
Source


|
| Record name | 4,4'-[2,5-Bis(dodecyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
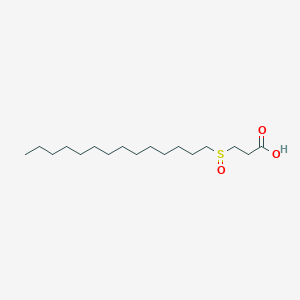
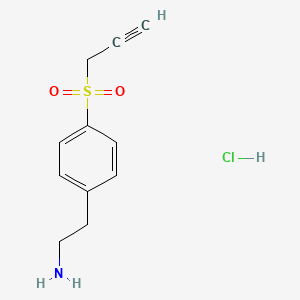
![Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B12564083.png)
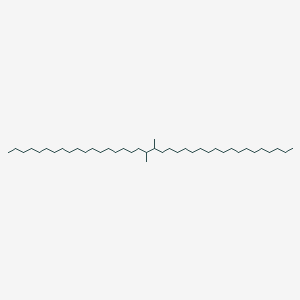
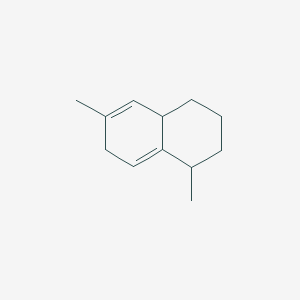
![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12564111.png)
![3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne](/img/structure/B12564115.png)


![Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B12564134.png)
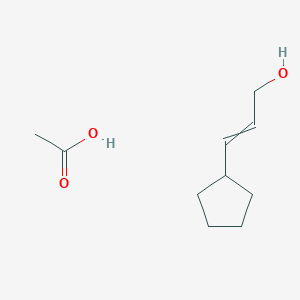

![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)
